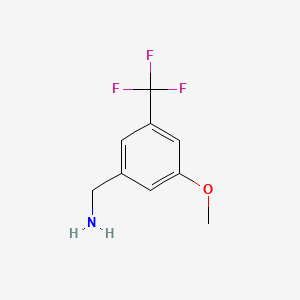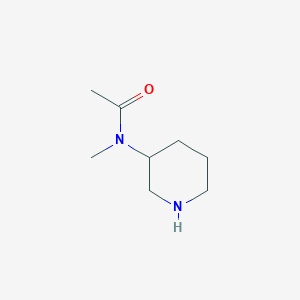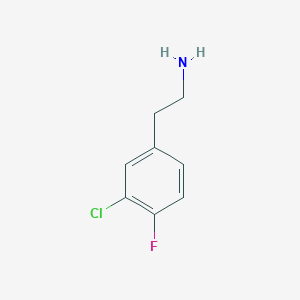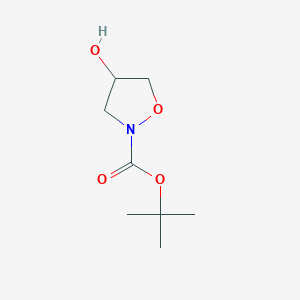
3-Methoxy-5-(trifluoromethyl)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Methoxy-5-(trifluoromethyl)benzylamine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and methodologies that could be relevant to the synthesis, molecular structure analysis, and chemical reactions of similar compounds. For instance, the synthesis of benzylamine derivatives and their properties are discussed, which could provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves various methods such as the reaction of benzyl chlorides with acetaldehyde ammonia trimer in the presence of a base to afford tribenzylamines , and the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin and hydroxylamine hydrochloride through oximation, reduction, and salification reactions . These methods could potentially be adapted for the synthesis of "3-Methoxy-5-(trifluoromethyl)benzylamine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis is often performed using techniques such as X-ray crystallography, IR spectroscopy, and quantum chemical computation . For example, the structure of a novel benzamide was analyzed using X-ray single crystal diffraction technique and quantum chemical computation . Similarly, the molecular structure of a methoxy-substituted compound was determined by single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of "3-Methoxy-5-(trifluoromethyl)benzylamine."
Chemical Reactions Analysis
The chemical reactions of benzylamine derivatives can be quite diverse. For instance, the reaction of benzylamine with 5-hydroxyindoles in the presence of potassium hexacyanoferrate(III) leads to the formation of fluorescent compounds . Additionally, the selective para metalation of unprotected methoxy benzoic acids with n-butyl lithium–potassium tert-butoxide has been reported . These reactions highlight the reactivity of benzylamine derivatives and could provide a basis for predicting the reactions of "3-Methoxy-5-(trifluoromethyl)benzylamine."
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives can be characterized by their fluorescence, sensitivity, and quantum yield , as well as their electronic properties such as HOMO and LUMO energies . The spectrofluorimetric determination of 5-hydroxyindoles with benzylamine derivatives also provides information on the sensitivity and reactivity of these compounds . These properties are crucial for understanding the behavior of "3-Methoxy-5-(trifluoromethyl)benzylamine" in various environments and applications.
Applications De Recherche Scientifique
Synthesis Techniques and Routes
- A general route to synthesize 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes has been developed, using reactions that could potentially involve 3-Methoxy-5-(trifluoromethyl)benzylamine as an intermediate or related compound (Sheng, Fan, & Wu, 2014).
- The ortho-C-H trifluoromethylation of benzylamines, which could include 3-Methoxy-5-(trifluoromethyl)benzylamine, has been achieved using a Pd(II)-catalyzed process, useful in medicinal chemistry (Miura, Feng, Ma, & Yu, 2013).
Chemical Analysis and Characterization
- A liquid chromatographic method for determining 5-methoxyindoles, which can be structurally related to 3-Methoxy-5-(trifluoromethyl)benzylamine, has been described. This method involves post-column electrochemical demethylation and fluorescence derivatization (Todoroki, Ishimaru, Yoshida, Yoshitake, Nohta, & Yamaguchi, 2006).
Medicinal Chemistry and Drug Development
- 4-(Aminoalkoxy)benzylamines, which could include derivatives of 3-Methoxy-5-(trifluoromethyl)benzylamine, have been investigated for their activity at the human histamine H3 receptor, showing potential medicinal applications (Apodaca, Dvorak, Xiao, Barbier, Boggs, Wilson, Lovenberg, & Carruthers, 2003).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It’s known that benzylamines can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Benzylamines can undergo various reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Benzylamines can potentially influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Methoxy-5-(trifluoromethyl)benzylamine . For instance, the compound is stored at ambient temperature , suggesting that it is stable under normal environmental conditions.
Propriétés
IUPAC Name |
[3-methoxy-5-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,5,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCDSBLUNYDXQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(trifluoromethyl)benzylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














